molecular formula C13H18BrNO2 B1444072 tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate CAS No. 877064-95-4

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate

Cat. No.: B1444072
CAS No.: 877064-95-4
M. Wt: 300.19 g/mol
InChI Key: RQGCJQIAGDDTKJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets, although detailed pathways and targets are not extensively documented. Generally, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is unique due to the presence of both a tert-butyl group and a bromine atom on the phenyl ring, along with a methyl group on the carbamate nitrogen. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCJQIAGDDTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856774
Record name tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877064-95-4
Record name tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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